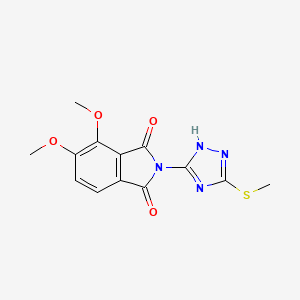
4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
Overview
Description
4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as MLS-0146265.0001, is a unique heterocyclic compound that contains a 1,2,4-triazole scaffold . This scaffold is present in an array of pharmaceuticals and biologically important compounds used in drug discovery studies against various diseases
Mode of Action
The 1,2,4-triazole group in the compound operates as the main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s interaction with its targets leads to changes that contribute to its biological activity.
Biochemical Pathways
The compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Result of Action
The compound’s action results in various molecular and cellular effects due to its broad-spectrum biological activities . These effects contribute to its potential use in treating various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with 3-methylsulfanyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione
- 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-3-yl)isoindole-1,3-dione
- 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-4-yl)isoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and methylsulfanyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-20-7-5-4-6-8(9(7)21-2)11(19)17(10(6)18)12-14-13(22-3)16-15-12/h4-5H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWLXSBLBHTNCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=NN3)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326504 | |
| Record name | 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879935-08-7 | |
| Record name | 4,5-dimethoxy-2-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dimethyl-2-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4727939.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4727947.png)
![ethyl 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4727961.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4727984.png)
![2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4727995.png)

![N-(2-chlorobenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4728014.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4728018.png)
![2-{2-[(3,4-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4728020.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-ethylbenzamide](/img/structure/B4728025.png)
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4728036.png)
